Gibberellin A44

Übersicht

Beschreibung

Synthesis Analysis

Gibberellin A44 is synthesized through a multi-step biochemical pathway involving the conversion of GA12-aldehyde to GA12, followed by 13-hydroxylation to yield GA53, which is then metabolized to produce GA44. This pathway is facilitated by enzymes such as gibberellin 20-oxidase and gibberellin 3β-hydroxylase, among others, indicating a tightly regulated process to maintain the balance of bioactive gibberellins in plants (Morrone et al., 2009).

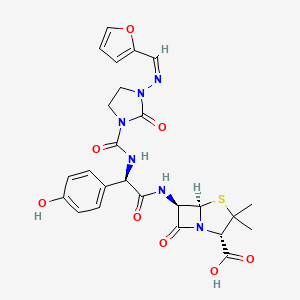

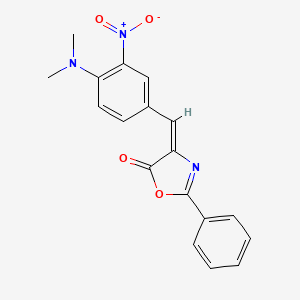

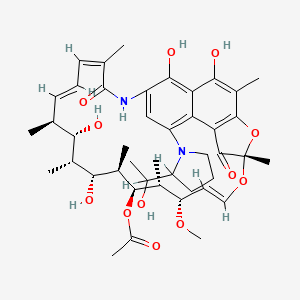

Molecular Structure Analysis

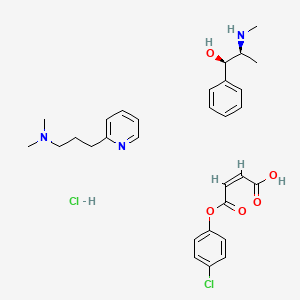

GA44's structure was determined through mass spectrometric analyses and comparisons with known gibberellin structures, highlighting its role within the gibberellin family and its biological activity. The precise structural elucidation of GA44 enables the understanding of its function and interaction with gibberellin receptors within plant cells, contributing to the diverse physiological effects gibberellins have on plant growth and development (Blake et al., 2000).

Chemical Reactions and Properties

GA44 undergoes specific biochemical transformations that influence its activity and the overall hormonal balance within plants. These transformations can include hydroxylation, which affects its biological activity and its catabolism, thereby regulating the levels of bioactive gibberellins available for plant growth processes (Lange & Graebe, 1989).

Physical Properties Analysis

While specific details on the physical properties of GA44, such as solubility, melting point, and optical activity, are not readily available, these properties are crucial for understanding how GA44 interacts within the plant system. The physical properties influence how GA44 is transported within the plant, its stability, and its accessibility to the gibberellin receptors.

Chemical Properties Analysis

GA44's chemical properties, including reactivity and stability, are essential for its role as a growth regulator. These properties determine how GA44 is synthesized, metabolized, and deactivated within the plant, affecting its availability and efficacy in promoting plant growth and development processes.

- Identification of three C20-gibberellins: GA97 (2β-hydroxy-GA53), GA98 (2β-hydroxy-GA44) and GA99 (2β-hydroxy-GA19) by L. Mander et al., 1996, in Phytochemistry.

- Identification of Gibberellins in Developing Wheat Grain by P. Gaskin et al., 1980, in Agricultural and Biological Chemistry.

- Gibberellin biosynthesis and its regulation by P. Hedden & Stephen G Thomas, 2012, in The Biochemical Journal.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Qualität von Gartenbauprodukten nach der Ernte

Gibberellin A44 spielt eine bedeutende Rolle bei der Verbesserung der Qualität von Gartenbauprodukten nach der Ernte. Es wurde gezeigt, dass es die Reifung und Seneszenz von Früchten verzögert, was entscheidend ist, um die Haltbarkeit zu verlängern und die Marktqualität zu erhalten. Die Anwendung von this compound kann die Festigkeit des Fruchtfleisches erhöhen, die Atmungsintensität reduzieren und die Freisetzung von endogenem Ethylen hemmen, wodurch die Fruchtweichheit und -reifung effektiv verhindert werden. Darüber hinaus trägt es zur Erhaltung der Form, Farbe und des Gehalts an löslichen Feststoffen der Früchte bei, fördert die Zuckerspeicherung und verzögert den Vitaminverlust .

Krankheitskontrolle während der Lagerung

Die Forschung zeigt, dass die Behandlung mit this compound die Häufigkeit von Krankheiten während der Lagerung wirksam kontrollieren kann. Krankheiten an Früchten können durch verschiedene morphologische, physiologische und biochemische pathologische Veränderungen unter dem Einfluss biotischer oder abiotischer Faktoren entstehen. Die Fähigkeit von this compound, die Resistenz der Früchte gegen diese Faktoren zu erhöhen, macht es zu einem wertvollen Werkzeug für die Krankheitsbekämpfung im Management nach der Ernte .

Biomassenverbesserung bei Hülsenfrüchten

In der Modellleguminose Medicago truncatula ist this compound mit der Rhizobieninfektion und der Knöllchenorganogenese verbunden. Die systematische Analyse der Komponenten des Gibberellin-Signalwegs zeigt, dass die Steigerung der Gibberellin-Antwort, beispielsweise durch die Überexpression von GA20ox-Genen, zu einer Erhöhung der Pflanzenhöhe und der Biomasse führen kann. Dies deutet darauf hin, dass this compound ein Potenzial für Anwendungen in der Futtermittelverbesserung und der Biomasseproduktion hat .

Stresstoleranz bei Früchten nach der Ernte

Es wurde festgestellt, dass die Behandlung mit this compound den Kälte-Schadensindex bei Früchten während der Tieftemperaturlagerung reduziert. Dies wird erreicht, indem die Produktion und Akkumulation von Superoxidanion (O2−) reduziert, die antioxidative Kapazität der Früchte verbessert und die Integrität der Zellmembranen erhalten wird. Diese Anwendung ist besonders wichtig, um die Qualität von Früchten während der Kühllagerung und des Transports zu erhalten .

Regulation des Pflanzenwachstums und der -entwicklung

This compound ist ein wichtiges Phytohormon, das an der Regulation verschiedener Aspekte des Pflanzenwachstums und der -entwicklung beteiligt ist. Es fördert die Samenkeimung, die Streckung von Stängeln und Internodien, die Blattexpansion, die Blüte und die Fruchtentwicklung. Diese Funktionen machen es zu einem wichtigen Regulator für die Optimierung der Pflanzenwachstumsbedingungen und die Steigerung der Ernteerträge .

Verbesserung der Lagerqualität von Früchten

Die Anwendung von this compound kann die innere und äußere Qualität von gelagerten Früchten deutlich verbessern. Durch die Regulierung physiologischer Prozesse kann es die Fruchtweichheit und -reifung effektiv hemmen, was entscheidende Faktoren für die Erhaltung der Fruchtqualität während längerer Lagerzeiten sind .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Gibberellin 44, also known as Gibberellin A44, is a plant hormone that plays a crucial role in plant growth and development . Its primary targets are the DELLA transcriptional regulators . These regulators are involved in various plant developmental processes, including phase transitions from juvenile to adult and reproductive phases .

Mode of Action

Gibberellin 44 interacts with its targets, the DELLA transcriptional regulators, to either induce or repress phase transition and flowering in diverse plant species . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 .

Biochemical Pathways

Gibberellin 44 is part of the gibberellin metabolic pathway, which is involved in the biosynthesis and inactivation of gibberellins . This pathway is regulated by both developmental and environmental cues

Pharmacokinetics

It is known that an enzyme calledgibberellin-44 dioxygenase plays a role in the metabolism of Gibberellin 44 . This enzyme catalyzes the conversion of gibberellin 44 to gibberellin 19 .

Result of Action

The action of Gibberellin 44 results in various molecular and cellular effects. It is known to stimulate shoot elongation, seed germination, and fruit and flower maturation . It also influences germination, dormancy, stem and leaf growth, flowering, and fruit development . Furthermore, it controls growth and differentiation in organs where its concentration is tightly regulated .

Action Environment

The action, efficacy, and stability of Gibberellin 44 are influenced by environmental factors. For instance, the regulation of gibberellin biosynthesis and inactivation is affected by developmental and environmental cues . .

Biochemische Analyse

Biochemical Properties

Gibberellin A44 functions as a plant hormone, influencing a range of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One key interaction is with gibberellin 20-oxidase, an enzyme involved in the biosynthesis of gibberellins. This compound also interacts with gibberellin 3-oxidase, which converts it into more active forms of gibberellins. These interactions are crucial for maintaining the balance of gibberellin levels within the plant, ensuring proper growth and development .

Cellular Effects

This compound affects various types of cells and cellular processes. It plays a significant role in cell elongation by promoting the loosening of cell walls, which allows cells to expand. This compound also influences cell signaling pathways, particularly those involving DELLA proteins, which are negative regulators of gibberellin responses. By binding to these proteins, this compound triggers their degradation, leading to the activation of gibberellin-responsive genes. This process impacts gene expression and cellular metabolism, promoting growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, relieving their inhibitory effect on gibberellin-responsive genes. Additionally, this compound influences the activity of various transcription factors, modulating gene expression patterns that are essential for plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged cell elongation and altered gene expression profiles. These temporal effects highlight the importance of precise dosing and timing in experimental setups .

Dosage Effects in Animal Models

While this compound is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of this compound can lead to varying outcomes, with low doses promoting growth and development, while high doses may cause toxic effects. In animal models, threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. At higher concentrations, adverse effects such as growth inhibition and metabolic disturbances have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases. These enzymes facilitate the conversion of precursor molecules into this compound and other gibberellins. The metabolic flux of this compound is tightly regulated, ensuring optimal levels for plant growth and development .

Eigenschaften

IUPAC Name |

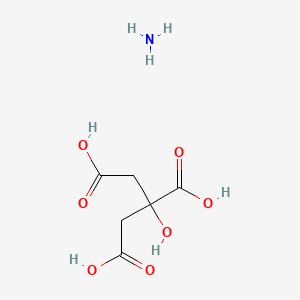

(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJAONOPKRVRR-YTJHIPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316980 | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

36434-15-8 | |

| Record name | Gibberellin A44 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36434-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 233 °C | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Gibberellin A44 in plant development?

A1: this compound (GA44) is a bioactive gibberellin (GA) precursor within the 13-hydroxylation pathway of GA biosynthesis []. It is not directly growth-promoting but acts as a precursor to other bioactive GAs, such as GA1. Research suggests that the conversion of GA44 to downstream GAs like GA1 is influenced by pollination and fertilization events in plants [].

Q2: How does the level of GA44 change in walnut ovaries after pollination?

A2: In walnut (Juglans regia) ovaries, GA44 levels increase slightly following fertilization. This is followed by a decrease and then a subsequent accumulation []. This pattern suggests a complex regulation of GA44 levels tied to the progression of fruit development after pollination.

Q3: Does the absence of pollination affect GA44 levels differently?

A3: Yes, unpollinated walnut ovaries exhibit a different pattern of GA44 change compared to pollinated ovaries. Instead of the increase-decrease-accumulation pattern, GA44 levels steadily decline within 13 days of when pollination would have occurred []. This suggests that the pollination event and subsequent signaling cascades play a crucial role in modulating GA44 levels.

Q4: Are there any identified enzymes involved in the metabolism of GA44?

A4: Yes, Gibberellin-44 dioxygenases are enzymes specifically involved in the metabolic pathway of GA44 [, ]. These enzymes catalyze crucial steps in the conversion of GA44 to other bioactive GAs, influencing plant growth and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)